molecular formula C14H9N3O3S B1299587 3-(4-Nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 72176-80-8

3-(4-Nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B1299587
CAS No.: 72176-80-8
M. Wt: 299.31 g/mol
InChI Key: IINOGTDZSDDTSV-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a useful research compound. Its molecular formula is C14H9N3O3S and its molecular weight is 299.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticonvulsant Activities

A study by Rajasekaran, Rajamanickam, and Darlinquine (2013) explored the synthesis of novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, including compounds related to 3-(4-Nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. These compounds demonstrated significant antimicrobial activity against various bacteria and fungi, such as Staphylococcus aureus and Candida albicans. Additionally, some derivatives showed potent anticonvulsant activity, highlighting their potential in medical applications (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Synthesis Methods

Azizi and Edrisi (2017) developed a practical approach for the synthesis of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives. This method involves a reaction of anthranilic acid derivatives with various dithiocarbamate derivatives, offering advantages like practical simplicity, high yields, and environmental friendliness (Azizi & Edrisi, 2017).

Eco-Friendly Synthesis

Molnar, Klenkar, and Tarnai (2017) presented an eco-friendly method for synthesizing 3-substituted-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones using choline chloride/urea deep eutectic solvent. This synthesis is rapid, selective, and does not require a catalyst, making it an environmentally sustainable option (Molnar, Klenkar, & Tarnai, 2017).

Anti-Inflammatory and Analgesic Properties

Rajasekaran, Rajamanickam, and Darlinquine (2011) also synthesized a series of 3-substituted-2-thioxoquinazolin-4(3H)-one derivatives and evaluated their anti-inflammatory and analgesic activities. Several compounds showed significant activity in these areas, suggesting their potential in developing new analgesic and anti-inflammatory drugs (Rajasekaran, Rajamanickam, & Darlinquine, 2011).

Corrosion Inhibition

Khan et al. (2017) investigated the use of quinazoline derivatives, including compounds similar to this compound, as corrosion inhibitors. They found these compounds to be effective in protecting mild steel against corrosion in hydrochloric acid, demonstrating their potential in industrial applications (Khan et al., 2017).

Mechanism of Action

The mechanism of action of this compound is not clear without further context. If it’s a drug, its mechanism would depend on its specific molecular targets .

Properties

IUPAC Name

3-(4-nitrophenyl)-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O3S/c18-13-11-3-1-2-4-12(11)15-14(21)16(13)9-5-7-10(8-6-9)17(19)20/h1-8H,(H,15,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINOGTDZSDDTSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368204
Record name 3-(4-Nitrophenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72176-80-8
Record name 3-(4-Nitrophenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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